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Compound of Interest

Compound Name:
Isopropyl 2-(3-oxo-2-

piperazinyl)acetate

CAS No.: 1008493-30-8

Cat. No.: B2983202

Get Quote

Executive Summary
Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a chiral, heterocyclic building block featuring a

piperazin-2-one core substituted at the C2 position with an isopropyl acetate side chain.[1] It

serves as a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and

other bioactive small molecules where a constrained amino acid mimic is required. Its unique

structure combines a secondary amine (nucleophilic handle), a lactam (hydrogen bond

donor/acceptor), and an ester (lipophilic, hydrolyzable group), offering versatile orthogonal

reactivity.

Chemical Profile & Physicochemical Properties
Structural Identity
The molecule consists of a six-membered piperazine ring containing a lactam functionality (3-

oxo).[1] The C2 position is a stereogenic center, bearing an acetic acid isopropyl ester moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2983202#bc-rfq
https://www.benchchem.com/product/b2983202/docs?utm_src=pdf-body#comprehensive-technical-guide-isopropyl-2-3-oxo-2-piperazinyl-acetate
https://www.evitachem.com/product/evt-6116163
https://www.evitachem.com/product/evt-6116163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2983202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

Chemical Name Isopropyl 2-(3-oxo-2-piperazinyl)acetate

CAS Number 1008493-30-8

Molecular Formula C₉H₁₆N₂O₃

Molecular Weight 200.24 g/mol

Core Scaffold Piperazin-2-one (Ketopiperazine)

Chirality
C2 Stereocenter (Typically racemic unless

resolved)

H-Bond Donors 2 (Amine NH, Amide NH)

H-Bond Acceptors 3 (Amine N, Amide O, Ester O)

Predicted Physical Properties
Boiling Point: ~362.7 ± 27.0 °C (at 760 mmHg)[1]

Density: ~1.076 g/cm³[1]

pKa (Amine): ~8.5–9.0 (Secondary amine)[1]

pKa (Amide): ~15 (Lactam NH)[1]

Solubility: Soluble in DCM, Methanol, Ethyl Acetate, DMSO; sparingly soluble in non-polar

alkanes.

Synthesis & Production Methodologies
The industrial synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate typically employs an

Aza-Michael Addition-Cyclization sequence.[1] This route is favored for its atom economy and

scalability.

The Itaconate Route (Dominant Pathway)
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This method involves the reaction of Diisopropyl Itaconate with Ethylenediamine. The reaction

proceeds via a Michael addition of the diamine to the conjugated double bond of the itaconate,

followed by an intramolecular lactamization.

Mechanism:
Michael Addition: The nucleophilic amine attacks the

-carbon of the itaconate double bond.[1][2]

Lactamization: The terminal primary amine of the intermediate attacks the

-ester group, closing the piperazine ring and releasing isopropanol.
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Figure 1: Synthetic pathway via Diisopropyl Itaconate and Ethylenediamine.[1]

Experimental Protocol (Bench-Scale)
Reagents: Diisopropyl itaconate (1.0 eq), Ethylenediamine (1.05 eq), Ethanol (Solvent).[1]

Procedure:

Dissolve Diisopropyl itaconate in absolute ethanol at 0°C.

Add Ethylenediamine dropwise over 30 minutes to prevent polymerization or bis-addition.

[1]

Allow the mixture to warm to room temperature and stir for 12–24 hours.
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Workup: Concentrate in vacuo. The residue is typically purified via crystallization from

EtOAc/Hexane or column chromatography (DCM/MeOH) to yield the product as a white to

off-white solid/oil.[1]

Reactivity Profile & Derivatization
The scaffold offers three distinct points of diversity for library generation: the secondary amine

(N4), the lactam nitrogen (N1), and the ester side chain.

Orthogonal Functionalization Strategy
N4-Alkylation/Acylation (Secondary Amine): The most reactive site.[1] Readily undergoes

reductive amination, S_N2 alkylation, or amide coupling. This is the primary "handle" for

attaching pharmacophores.

Ester Hydrolysis: The isopropyl ester is sterically hindered, providing resistance to mild

nucleophiles, but can be hydrolyzed to the free acid using LiOH/THF/H2O. The free acid is a

mimic of Aspartic acid.

Lactam N1-Alkylation: Requires strong bases (e.g., NaH, KHMDS) to deprotonate the amide

NH (pKa ~15).[1] Useful for rigidifying the scaffold or introducing hydrophobic groups.
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Figure 2: Reactivity map highlighting the three vectors for chemical modification.[1]

Applications in Drug Discovery
Peptidomimetics (Turn Mimetics)
The piperazin-2-one ring constrains the N-C

and C

-C(=O) bonds, effectively locking the conformation.[1] This motif is used to mimic

-turns in proteins, stabilizing bioactive conformations of peptide ligands.[1]

Asp-Gly Mimic: The side chain (acetic acid) and the amine resemble an Aspartic acid-

Glycine dipeptide locked in a cycle.[1]

Integrin Antagonists
Derivatives of 3-oxopiperazine acetic acids are established scaffolds for GPIIb/IIIa antagonists

(anti-platelet agents) and

integrin inhibitors.[1] The carboxylic acid (from ester hydrolysis) coordinates with the metal ion
in the integrin active site, while the N-substituent targets the hydrophobic pocket.

Library Synthesis
Due to its low molecular weight (<250 Da) and high Fsp3 character, this scaffold is ideal for

Fragment-Based Drug Discovery (FBDD).[1] It provides a soluble, chiral core that can be

rapidly elaborated into "lead-like" chemical space.[1]

Detailed Experimental Protocol: N-Alkylation
Objective: Synthesis of Isopropyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate (N-Benzyl derivative).

Preparation: In a dry round-bottom flask, dissolve Isopropyl 2-(3-oxo-2-piperazinyl)acetate
(1.0 g, 5.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

Addition: Add Benzaldehyde (0.53 g, 5.0 mmol) and stir for 30 minutes at room temperature

to form the imine.
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol)

portion-wise.

Reaction: Allow to warm to room temperature and stir for 4 hours under Nitrogen. Monitor by

TLC (5% MeOH in DCM).[1]

Quench: Quench with saturated NaHCO₃ solution (20 mL).

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over

Na₂SO₄, and concentrate.[3]

Purification: Flash chromatography (Hexane/EtOAc gradient) yields the N-benzylated

product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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